3-(Ethylsulfanyl)butanoic acid
CAS No.: 89534-40-7
Cat. No.: VC20887703
Molecular Formula: C6H12O2S
Molecular Weight: 148.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 89534-40-7 |
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Molecular Formula | C6H12O2S |
Molecular Weight | 148.23 g/mol |
IUPAC Name | 3-ethylsulfanylbutanoic acid |
Standard InChI | InChI=1S/C6H12O2S/c1-3-9-5(2)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8) |
Standard InChI Key | CFYGRPLJFXVZKY-UHFFFAOYSA-N |
SMILES | CCSC(C)CC(=O)O |
Canonical SMILES | CCSC(C)CC(=O)O |
Introduction
3-(Ethylsulfanyl)butanoic acid, also known as 3-ethylthiobutyric acid, is a sulfur-containing organic compound. It belongs to the class of carboxylic acids and is characterized by the presence of an ethylthio group attached to a butanoic acid backbone. This compound has garnered attention due to its potential applications in organic synthesis and medicinal chemistry.
Synthesis Methods
The synthesis of 3-(ethylsulfanyl)butanoic acid can be achieved through various chemical reactions involving precursors such as ethanethiol (C2H5SH) and appropriate derivatives of butyric acids or their esters.
Example Synthesis Route:
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Starting Materials: Ethanethiol (C2H5SH), Butyric Acid Derivatives
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Reaction Conditions: Alkaline medium with suitable catalysts.
This method typically involves nucleophilic substitution or addition reactions facilitated by bases like sodium hydroxide or potassium carbonate.
Applications in Organic Synthesis
In organic synthesis, compounds like 3-(ethylsulfanyl)butanoic acid are valuable intermediates due to their reactive functional groups:
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Carboxylation Reactions: The carboxylic group can participate in esterification reactions.
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Thiol Chemistry: The ethylthio group allows for further modification via thiol-based reactions such as oxidation or alkylation.
These properties make it useful for synthesizing more complex molecules with diverse functionalities.
Potential Biological Activities
While specific biological activities of pure 3-(ethylsulfanyl)butanoic acid might not be extensively documented, compounds with similar structures often exhibit antimicrobial properties due to their ability to disrupt cell membranes or interfere with metabolic pathways .
Potential Mechanisms:
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Membrane Disruption: Hydrophobic interactions may disrupt microbial membranes.
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Enzyme Inhibition: The carboxylic and thio groups could interact with enzymes crucial for microbial metabolism.
Further research would be necessary to confirm these hypotheses specifically for this compound.
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